2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves the condensation of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde. This reaction proceeds in a single step to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and substituted pyridopyrimidines .
Scientific Research Applications
2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the amino and carboxylic acid functional groups.
Pyrrolo[2,3-d]pyrimidine: This compound has a fused pyrrole ring instead of a pyridine ring.
Uniqueness: 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C9H8N4O2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-4-2-5-3-11-9(10)13-7(5)12-6(4)8(14)15/h2-3H,1H3,(H,14,15)(H2,10,11,12,13) |
InChI Key |
INFXXOLFYSWXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N=C1C(=O)O)N |
Origin of Product |
United States |
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